Methyl 3-cyano-2,4-difluorobenzoate
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Overview
Description
Methyl 3-cyano-2,4-difluorobenzoate is an organic compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . It is a derivative of benzoic acid, characterized by the presence of cyano and difluoro groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-2,4-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyano-2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2,4-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano and difluoro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Reduction: Amino derivatives.
Hydrolysis: 3-cyano-2,4-difluorobenzoic acid.
Scientific Research Applications
Methyl 3-cyano-2,4-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-cyano-2,4-difluorobenzoate depends on its specific application. In chemical reactions, the cyano and difluoro groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in various reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyano-3-fluorobenzoate
- Methyl 2,4-difluorobenzoate
- Methyl 2-fluorobenzoate
Uniqueness
Methyl 3-cyano-2,4-difluorobenzoate is unique due to the presence of both cyano and difluoro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
methyl 3-cyano-2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEMJYDKHJMHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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